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Compound of Interest

Compound Name: Boditrectinib oxalate

Cat. No.: B15141349

A comprehensive comparison between Boditrectinib oxalate and Larotrectinib is not feasible
at this time due to the limited publicly available information on Boditrectinib oxalate.

Extensive searches for "Boditrectinib oxalate" and its identifier "HL5101" have yielded
minimal specific data. Available information describes it as a potent tyrosine kinase inhibitor
and an antineoplastic agent for research purposes. One vendor classifies it as a c-Met inhibitor;
however, this is not substantiated by published preclinical or clinical data. A patent application
titled "Preparation of fused ring heteroaryl compounds and their use as Trk inhibitors"
(US20160168156) suggests a potential, yet unconfirmed, link to TRK inhibition. Without
concrete data on its mechanism of action, target profile, and efficacy from experimental studies,
a direct comparison with the well-documented TRK inhibitor Larotrectinib cannot be conducted
in accordance with the specified requirements for data presentation, experimental protocols,
and signaling pathway visualization.

In contrast, Larotrectinib is a well-characterized, first-in-class, highly selective inhibitor of
Tropomyosin Receptor Kinases (TRK) A, B, and C. It has received regulatory approval for the
treatment of adult and pediatric patients with solid tumors harboring a Neurotrophic Tyrosine
Receptor Kinase (NTRK) gene fusion.

Below is a detailed overview of the available information on Larotrectinib.

Larotrectinib: An Overview
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Larotrectinib is a targeted therapy designed to treat cancers with a specific genetic alteration
known as an NTRK gene fusion. These fusions lead to the production of constitutively active
TRK fusion proteins, which act as oncogenic drivers, promoting tumor cell growth and survival.

[1]

Mechanism of Action

Larotrectinib is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC.[1] By binding to the
ATP-binding pocket of the TRK kinase domain, it blocks the phosphorylation and subsequent
activation of the kinase. This targeted inhibition disrupts the downstream signaling pathways
that are crucial for cancer cell proliferation and survival, including the MAPK and PI3K/AKT
pathways.[1]

Signaling Pathway

The signaling cascade initiated by TRK fusion proteins and the point of inhibition by
Larotrectinib is depicted below.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://my.clevelandclinic.org/health/treatments/24984-tyrosine-kinase-inhibitors
https://my.clevelandclinic.org/health/treatments/24984-tyrosine-kinase-inhibitors
https://my.clevelandclinic.org/health/treatments/24984-tyrosine-kinase-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative
Check Availability & Pricing

Larotrectinib

Cell Mémbrane
1

TRK Fusion Protein

Activates Activates
Cytoplasm
\
RAS PI3K
Y Y
RAF AKT
\ \
MEK mTOR
\
ERK

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: TRK fusion protein signaling pathway and Larotrectinib's mechanism of action.
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Clinical Efficacy of Larotrectinib

The efficacy of Larotrectinib has been evaluated in a series of clinical trials involving patients
with various NTRK fusion-positive solid tumors.

Data Presentation

Pooled Analysis of

. . Adult Patients Patients with Lung
Efficacy Endpoint Three Phase I/l
. (n=180)[3] Cancer (n=32)[4]
Trials (n=153)[2]
Overall Response
79% 57% 66%
Rate (ORR)
Complete Response )
16% 16% 12.5% (4 patients)
(CR)
Partial Response (PR) 63% 41% 53.1% (17 patients)
Median Duration of
Not Reached 43.3 months 33.9 months
Response (DoR)
Median Progression-
) Not Reached 24.6 months 22.0 months
Free Survival (PFS)
Median Overall
Not Reached 48.7 months 39.3 months

Survival (OS)

Experimental Protocols

The clinical efficacy of Larotrectinib was primarily assessed in three multicenter, open-label,
single-arm clinical trials:

e LOXO-TRK-14001 (NCT02122913): A Phase I trial in adult patients.[5]
e SCOUT (NCT02637687): A Phase I/ll trial in pediatric patients.[5]
* NAVIGATE (NCT02576431): A Phase Il basket trial in adult and adolescent patients.[5]

Inclusion Criteria: Patients enrolled in these trials had unresectable or metastatic solid tumors
with a documented NTRK gene fusion and had progressed on prior standard therapies.[5]
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Treatment Regimen: Larotrectinib was administered orally at a dose of 100 mg twice daily in
adults and 100 mg/mz twice daily (up to a maximum of 100 mg per dose) in pediatric patients.

[5]

Efficacy Assessment: The primary efficacy outcome was the Overall Response Rate (ORR),
determined by a blinded independent review committee according to RECIST v1.1.[5]

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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